5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Amidation: Formation of the carboxamide group by reacting the brominated furan with an amine derivative.
Coupling Reactions: Attaching the pyridine and thiophene rings through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines or alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: Its electronic properties are influenced by the conjugated systems within the molecule, affecting its conductivity and other material properties.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- 5-chloro-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- 5-iodo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in both chemical and biological systems. The presence of the bromine atom can also affect its electronic properties, making it distinct from its chloro or iodo analogs.
Properties
Molecular Formula |
C16H13BrN2O2S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O2S/c1-11-4-2-8-18-15(11)19(10-12-5-3-9-22-12)16(20)13-6-7-14(17)21-13/h2-9H,10H2,1H3 |
InChI Key |
VZVGKZFGKNBTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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